

Cell imaging techniques using oxazole-based fluorophores

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Compound of Interest

Compound Name: 2,4-Diphenyloxazole

CAS No.: 28061-11-2

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[label="Fluorescent

Mechanism of target-induced fluorescence activation in oxazole probes.

Quantitative Photophysical Profiles

To aid in experimental design, the photophysical properties and targeting mechanisms of prominent oxazole-based fluorophores are summarized below.

Fluorophore / Probe Class	Primary Target	Activation Mechanism	Stokes Shift	Spectral Range
OTFPs (Highly Substituted Oxazoles)	Mitochondria / Lysosomes	Organelle Accumulation	~70-100 nm	UV-Vis[1]
HBO-Pyridinium Cyanine	Cell Membrane (Inner)	ESIPT / Wash-Free	~260 nm	Near-Infrared (NIR)[2]
DAPOX-BPin	Hydrogen Peroxide (H ₂ O ₂)	ICT Restoration	~60 nm	Ex: 340 nm / Em: 400 nm[3]
PyBox (Pyridinium-Benzoxazole)	General Wash-Free Imaging	PET Quenching/Activation	Variable	Near-Infrared (NIR)[4]

Validated Experimental Protocols

Protocol A: Wash-Free Live-Cell Membrane Imaging using HBO-Pyridinium Probes

This protocol outlines the procedure for utilizing ESIPT-capable oxazole probes for continuous, wash-free imaging of cellular membranes[2].

Step-by-Step Methodology:

- **Cell Preparation:** Seed HeLa or MC3T3 cells in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until 70-80% confluency is reached.
- **Media Replacement:** Aspirate the growth media. Wash the cells gently once with 1X PBS (pH 7.4) to remove residual serum proteins that may non-specifically bind the lipophilic probe.
- **Probe Incubation:** Add 1 mL of phenol red-free imaging medium containing 2.0 µM of the HBO-pyridinium probe. Incubate at 37°C for 15–30 minutes.

- Direct Imaging (Wash-Free): Transfer the dish directly to the confocal microscope stage without removing the probe-containing media. Excite using the appropriate NIR laser line.

Causality & Self-Validation System:

- Why phenol red-free media? Phenol red absorbs light in the visible spectrum and can quench the fluorophore's emission, artificially reducing the signal-to-noise ratio.
- Validation: To self-validate membrane-targeting specificity, perform a co-staining step with a commercially validated membrane dye (e.g., DiD). Calculate the Pearson's correlation coefficient during image analysis; a value >0.85 confirms accurate localization.

Protocol B: Intracellular H₂O₂ Detection using DAPOX-BPin

This protocol leverages the chemical reactivity of the oxazole-boronate probe to map oxidative stress[3].

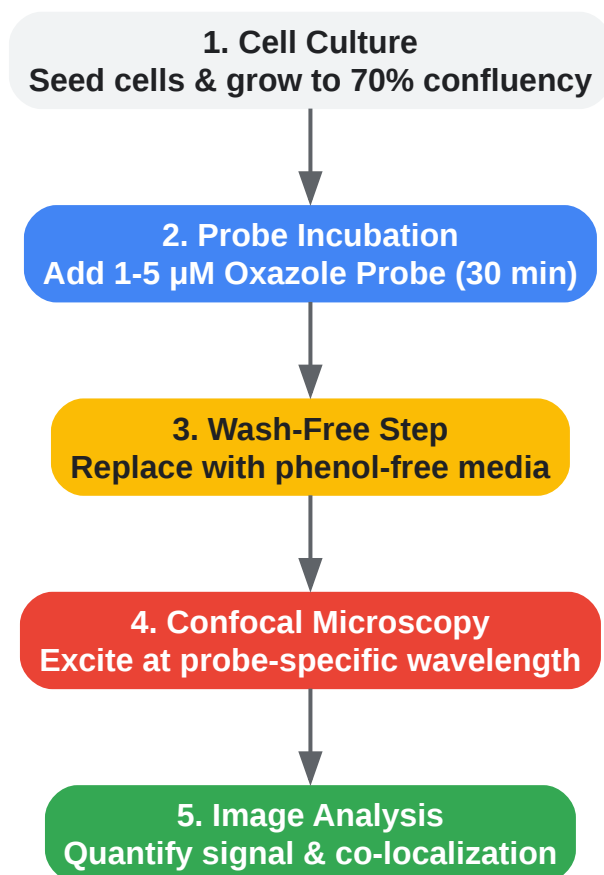
Step-by-Step Methodology:

- Cell Preparation: Seed cells in a 96-well optical-bottom plate or confocal dish and culture to 80% confluency.
- Probe Loading: Incubate cells with 5–10 μ M DAPOX-BPin in serum-free media for 30 minutes at 37°C.
- Stimulation: Introduce an oxidative stress inducer (e.g., 50 μ M exogenous H₂O₂ or PMA to stimulate endogenous production) for 20–60 minutes.
- Imaging: Excite the cells at ~340 nm and collect emission at ~400 nm to observe the "turn-on" fluorescence.

Causality & Self-Validation System:

- Mechanistic Causality: The boronate ester initially masks the electron-donating capability of the oxazole system. Upon H₂O₂-mediated oxidation, the ester is cleaved into a phenol, restoring the Intramolecular Charge Transfer (ICT) and triggering fluorescence[3].

- Validation: To validate that the signal is strictly H₂O₂-dependent, a parallel control well must be pre-treated with N-acetylcysteine (NAC), a broad ROS scavenger, for 1 hour prior to stimulation. The NAC-treated well should yield baseline fluorescence, proving the probe's specificity.



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Step-by-step live-cell imaging workflow using oxazole-based fluorophores.

References

- Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) Source: Scientific Reports (PubMed Central) URL:[[Link](#)]
- Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide Source: ChemistryOpen (PubMed Central) URL:[[Link](#)]

- Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging
Source: Molecules (PubMed Central) URL:[[Link](#)]
- Mechanistic insights into the design of fluorogenic molecules for wash-free biological applications
Source: Chemical Society Reviews (RSC Publishing) URL:[[Link](#)]

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Sources

- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the design of fluorogenic molecules for wash-free biological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS01519G [pubs.rsc.org]
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